4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide is a complex organic compound that features a benzenesulfonyl group, a cyanothiophene moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanothiophene intermediate, which can be synthesized through the reaction of thiophene with a cyanating agent under controlled conditions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base. Finally, the butanamide moiety is formed through amidation reactions involving the appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothiophene moiety to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzenesulfonyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The cyanothiophene moiety may participate in electron transfer processes, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions .
Comparison with Similar Compounds
Similar Compounds
4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates: These compounds share the cyanothiophene moiety and exhibit similar chemical reactivity.
methyl (4-(4-butylphenyl)-3-cyanothiophen-2-yl)carbamate: Another compound with a cyanothiophene core, used in different applications
Uniqueness
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other cyanothiophene derivatives and expands its range of applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c16-11-12-8-9-21-15(12)17-14(18)7-4-10-22(19,20)13-5-2-1-3-6-13/h1-3,5-6,8-9H,4,7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGXPBLUVQJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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